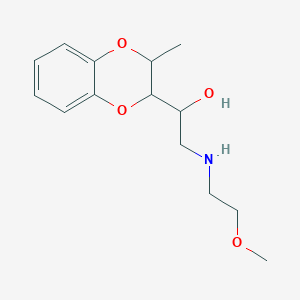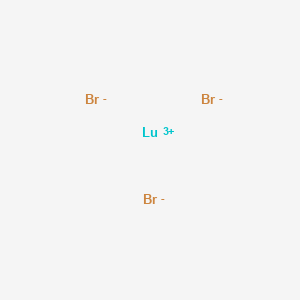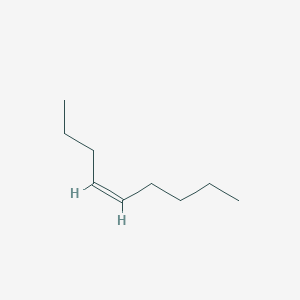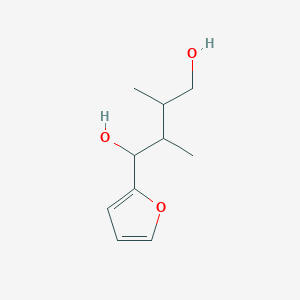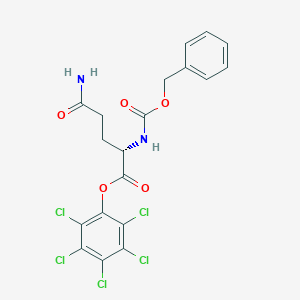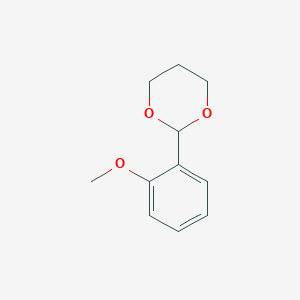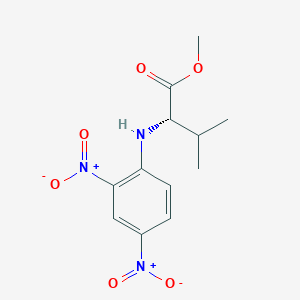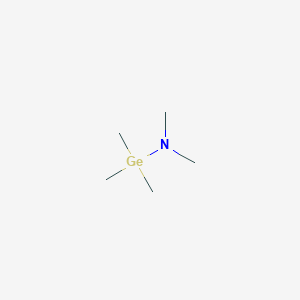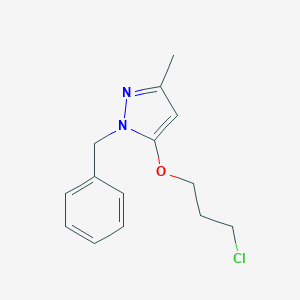
1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole, commonly known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of J147 is not fully understood, but it is believed to act on multiple pathways in the brain. J147 has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in mitochondrial function and oxidative stress. J147 has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects may contribute to the neuroprotective and cognitive-enhancing effects of J147.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, increase mitochondrial function, and reduce inflammation in the brain. J147 has also been shown to increase levels of acetylcholine, a neurotransmitter involved in learning and memory. These effects may contribute to the cognitive-enhancing effects of J147.
Avantages Et Limitations Des Expériences En Laboratoire
J147 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of dosage and purity. J147 has also been shown to be well-tolerated in animal models, with no significant side effects reported. However, J147 is a relatively new compound, and its long-term safety profile is not fully understood. Further research is needed to determine any potential limitations for lab experiments.
Orientations Futures
For J147 research include exploring its potential therapeutic applications for neurodegenerative diseases, further understanding its mechanism of action, and exploring potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of J147 involves several steps, starting with the reaction between 3-chloropropionyl chloride and benzylamine to form 3-chloropropionylbenzylamine. This compound is then reacted with 3-methylpyrazole to form J147. The synthesis of J147 has been optimized to increase yield and purity, making it a viable compound for research purposes.
Applications De Recherche Scientifique
J147 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, improve cognitive function, and increase lifespan in animal models. J147 has also been shown to reduce amyloid-beta levels, a hallmark of Alzheimer's disease, and improve mitochondrial function. These findings suggest that J147 may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
15083-40-6 |
|---|---|
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
1-benzyl-5-(3-chloropropoxy)-3-methylpyrazole |
InChI |
InChI=1S/C14H17ClN2O/c1-12-10-14(18-9-5-8-15)17(16-12)11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Clé InChI |
UTTUDDGSNFRBEK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCCl)CC2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCCCl)CC2=CC=CC=C2 |
Autres numéros CAS |
15083-40-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)



